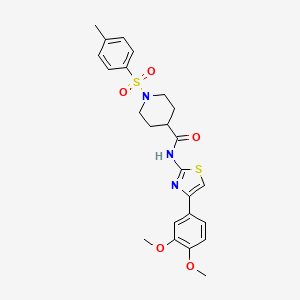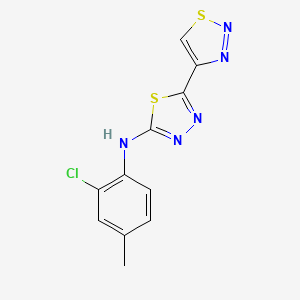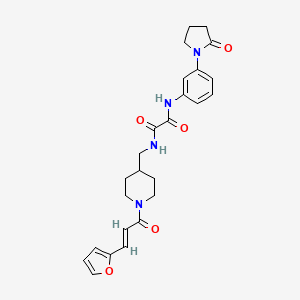![molecular formula C24H22N4O3S B2984397 1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848213-87-6](/img/structure/B2984397.png)
1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has an imidazo[4,5-b]quinoxaline core, which is a type of heterocyclic compound. This core is substituted with a (4-methoxyphenyl)sulfonyl group and a 4-methylbenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazo[4,5-b]quinoxaline core, followed by the introduction of the (4-methoxyphenyl)sulfonyl and 4-methylbenzyl groups. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[4,5-b]quinoxaline core suggests that the compound may have aromatic properties, which could influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonyl group could potentially undergo substitution reactions, while the imidazo[4,5-b]quinoxaline core might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and methoxy groups could affect its solubility, while the imidazo[4,5-b]quinoxaline core might influence its stability and reactivity .科学的研究の応用
Synthesis and Chemical Properties
1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is involved in various chemical syntheses and applications, highlighting its versatility in the field of organic chemistry. A study illustrates the synthesis of imidazo[1,2-a]quinoxalines through the Groebke three-component reaction (3CR), indicating its potential in creating compounds with radical-scavenging abilities. This process has been evaluated for producing compounds capable of scavenging radicals and inhibiting DNA oxidation, showcasing the antioxidant potential of derivatives of this chemical structure (Xi & Liu, 2015).
Pharmacological Potential
The compound's derivatives have been explored for their pharmacological potential, including as anticancer agents. A novel series of thiophenes, which could be structurally related to the quinoxaline derivatives, demonstrated cytotoxic activities against human breast cancer cell lines, emphasizing the potential of such compounds in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).
Antioxidant and DNA Protection
Compounds structurally related to this compound have shown significant antioxidant properties. Specifically, derivatives with ferrocenyl groups attached to the imidazo[1,2-a]pyridine or quinoline scaffold have demonstrated effective antioxidative effects, including the ability to scavenge various radicals and protect DNA from oxidation. This points towards potential applications in developing therapeutic agents aimed at combating oxidative stress (Xi & Liu, 2015).
Antibacterial Applications
The antibacterial potential of quinoxaline derivatives has also been explored. One study reported the synthesis of quinoxaline sulfonamides with demonstrated antibacterial activities against Staphylococcus spp. and Escherichia coli. This suggests the utility of such compounds in developing new antibacterial agents, potentially offering a novel approach to combat bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-17-7-9-18(10-8-17)15-27-16-28(32(29,30)20-13-11-19(31-2)12-14-20)24-23(27)25-21-5-3-4-6-22(21)26-24/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIIMOHHNFTXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2984319.png)


![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2984323.png)
![N-methyl-N-[2-(methylamino)ethyl]acetamide](/img/structure/B2984325.png)

![tert-butyl 3-((2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2984328.png)

![5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2984330.png)

![1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one](/img/structure/B2984333.png)
